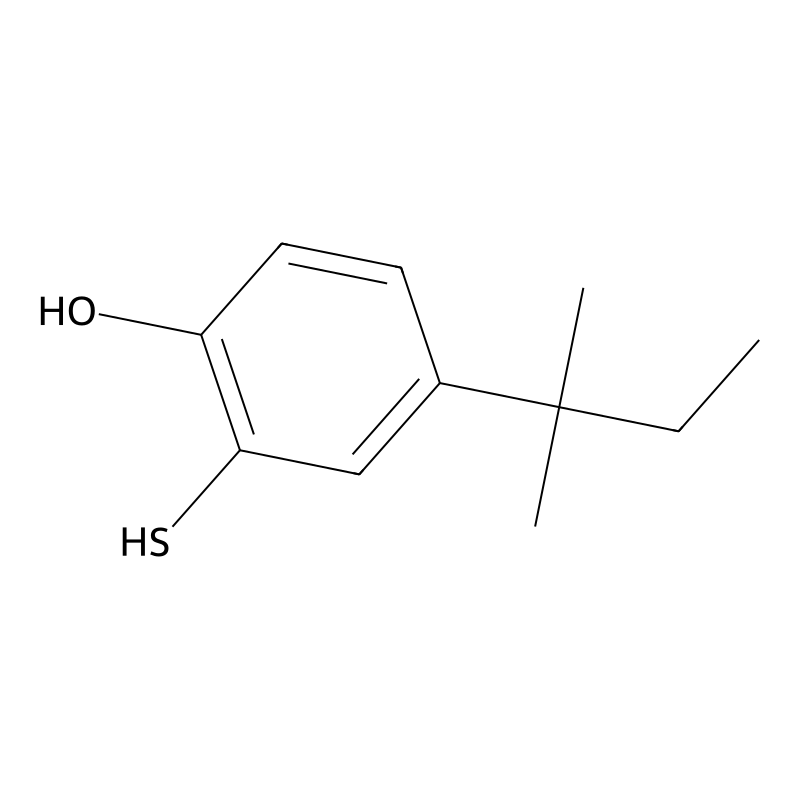

Phenol, 4-(1,1-dimethylpropyl)-2-mercapto-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenol, 4-(1,1-dimethylpropyl)-2-mercapto—commonly referred to as 4-tert-amyl-2-mercaptophenol or 4-tert-pentyl-2-mercaptophenol—is a highly lipophilic, sterically hindered bidentate (O,S) building block. It is primarily procured as a specialized precursor for polyphenol disulfides used in rubber vulcanization and as a bulky, highly soluble ligand for transition metal extraction and homogeneous catalysis [1]. The presence of the asymmetric 1,1-dimethylpropyl (tert-amyl) group at the 4-position imparts exceptional solubility in aliphatic hydrocarbons and non-polar polymer matrices, distinguishing it from simpler alkyl-substituted analogs and making it a critical material for applications requiring high matrix compatibility.

Procurement Fit: Intermediate Profile

Substituting 4-tert-amyl-2-mercaptophenol with the more common 4-tert-butyl-2-mercaptophenol or unsubstituted 2-mercaptophenol frequently compromises processability and material performance [1]. The highly symmetric tert-butyl group promotes strong crystal packing, resulting in higher melting points and a tendency for downstream additives to 'bloom' (migrate to the surface) in rubber matrices. Conversely, the asymmetric tert-amyl group disrupts lattice energy, lowering the melting point for easier melt-blending and significantly enhancing retention within non-polar elastomers [2]. For coordination chemistry, this structural asymmetry ensures that the resulting metal complexes remain highly soluble in organic solvents, preventing precipitation during homogeneous catalysis or solvent extraction workflows.

Substitution Risk: Why Generic Analogs Fail

Optimized Precursor for High-Performance Polyphenol Disulfides

In the synthesis of polyphenol disulfide additives for rubber formulations, the choice of the mercaptophenol precursor directly dictates the additive's matrix compatibility. Patent literature identifies 4-tert-pentyl-2-mercaptophenol as a 'very particularly preferred' precursor for these syntheses [1]. Compared to unsubstituted 2-mercaptophenol, the tert-amyl derivative yields disulfides with significantly enhanced lipophilicity and reduced crystallinity, which prevents the additive from blooming out of chlorobutyl or EPDM rubber matrices during the product lifecycle.

| Evidence Dimension | Precursor preference for non-blooming rubber additives |

| Target Compound Data | Yields highly soluble, low-crystallinity polyphenol disulfides |

| Comparator Or Baseline | Unsubstituted 2-mercaptophenol (yields highly crystalline, incompatible disulfides) |

| Quantified Difference | Categorically preferred for preventing additive migration (blooming) in elastomers |

| Conditions | Synthesis and application of polyphenol disulfides in rubber compounding |

Procuring the tert-amyl variant ensures the final rubber additive remains dispersed in the polymer matrix, extending the lifespan and surface quality of the formulated elastomer.

Melting Point Depression and Melt-Blending Processability

The structural asymmetry of the 1,1-dimethylpropyl (tert-amyl) group inherently disrupts intermolecular packing compared to the highly symmetric 1,1-dimethylethyl (tert-butyl) group [1]. While specific melting point data for the mercaptophenols vary by purity, the general trend in para-substituted phenols demonstrates that tert-amyl derivatives exhibit significantly lower melting points and glass transition temperatures than their tert-butyl counterparts. This lower thermal transition threshold translates to reduced energy requirements during melt-blending and faster, more homogeneous dispersion into viscous polymer melts or aliphatic solvents.

| Evidence Dimension | Crystal packing and melting behavior |

| Target Compound Data | Lower lattice energy due to asymmetric tert-amyl group |

| Comparator Or Baseline | 4-tert-butyl-2-mercaptophenol (higher lattice energy due to symmetric tert-butyl group) |

| Quantified Difference | Improved melt-processability and faster dissolution kinetics |

| Conditions | Standard industrial compounding and solvent dispersion workflows |

Buyers formulating liquid additives or low-temperature melt-blends must prioritize the tert-amyl compound to avoid the high-shear mixing required to disperse higher-melting tert-butyl analogs.

Enhanced Aliphatic Solubility for Metal Complexation

As a bidentate (O,S) ligand, 4-tert-amyl-2-mercaptophenol offers the same degree of steric protection around the metal center as the tert-butyl analog, but with a higher partition coefficient (logP) due to the additional methylene unit [1]. This structural modification dramatically increases the solubility of the resulting transition metal complexes in non-polar aliphatic solvents (e.g., hexane, heptane). In solvent extraction (hydrometallurgy) or homogeneous polymerization catalysis, replacing the tert-butyl ligand with the tert-amyl ligand prevents the premature precipitation of the active metal complex, thereby maintaining high catalytic turnover rates and extraction efficiencies.

| Evidence Dimension | Metal complex solubility in aliphatic solvents |

| Target Compound Data | High solubility maintained without precipitation |

| Comparator Or Baseline | 4-tert-butyl-2-mercaptophenol (prone to crystallization/precipitation of the metal complex) |

| Quantified Difference | Significant extension of catalyst/extractant solubility limits in non-polar media |

| Conditions | Homogeneous catalysis or solvent extraction in aliphatic hydrocarbons |

Selecting the tert-amyl ligand is critical for maintaining homogeneous reaction conditions and preventing costly catalyst dropout in non-polar solvent systems.

Synthesis of Anti-Blooming Rubber Vulcanizing Agents

Directly downstream of its optimal precursor suitability, 4-tert-amyl-2-mercaptophenol is the preferred starting material for synthesizing polyphenol disulfides [1]. These disulfides are utilized as vulcanizing agents and antioxidants in chlorobutyl and EPDM rubbers, where the tert-amyl group ensures the additive remains fully dissolved in the polymer matrix, preventing surface blooming and degradation.

Ligand Design for Transition Metal Extraction

Leveraging its high aliphatic solubility, this compound serves as a highly effective bidentate (O,S) ligand in hydrometallurgical solvent extraction [2]. The tert-amyl group ensures that the resulting metal-ligand complexes remain highly soluble in the non-polar organic phase (e.g., kerosene or heptane), facilitating efficient phase separation and metal recovery without interfacial precipitation.

Development of Soluble Homogeneous Catalysts

In the formulation of Group 4 or late-transition-metal catalysts for olefin polymerization, 4-tert-amyl-2-mercaptophenol provides essential steric bulk to control the reaction environment while guaranteeing that the active catalyst complex remains perfectly dissolved in aliphatic reaction media [2], thereby ensuring consistent polymer molecular weights and high turnover frequencies.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types